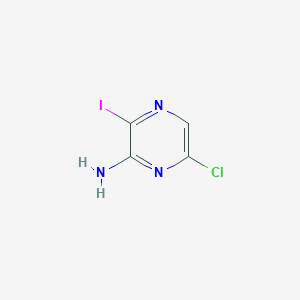![molecular formula C12H12N2O3 B12285479 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound has a dimethylamino group attached to the phenyl ring, which can influence its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of α,β-acetylenic oximes with suitable dipolarophiles in the presence of catalysts such as copper (I) or ruthenium (II) . Another method includes the oxidation of propargylamines to the corresponding oximes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and metal-free synthetic strategies to minimize costs and environmental impact. Microwave-assisted synthesis and the use of green solvents like water or ethanol are some of the methods used to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazole derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and pain pathways, leading to its analgesic and anti-inflammatory effects. It may also interfere with the replication of viruses and bacteria, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 3,5-Diphenylisoxazole
- 5-Phenylisoxazole-3-carboxylic Acid
Uniqueness
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14(2)9-5-3-8(4-6-9)11-7-10(12(15)16)13-17-11/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
ZAYBMRVNLSQVQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


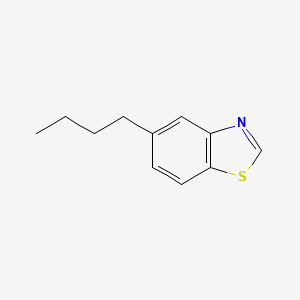
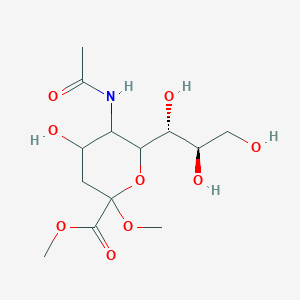
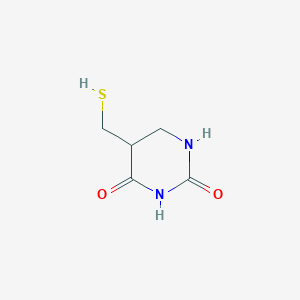
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
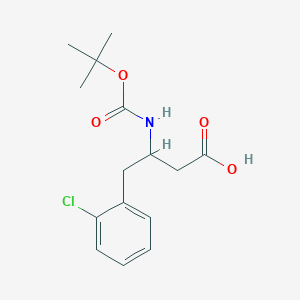
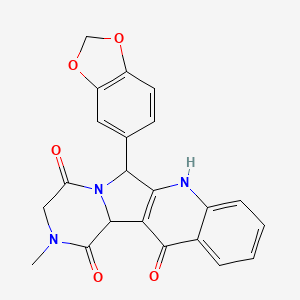

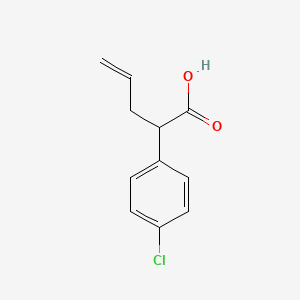
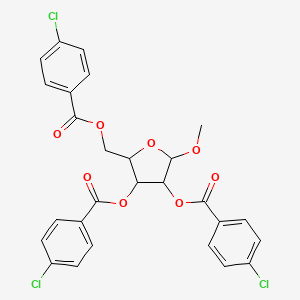

![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)

